molecular formula C12H8ClF3N2O B3026802 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone CAS No. 1125828-32-1

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B3026802
CAS No.: 1125828-32-1
M. Wt: 288.65
InChI Key: DPXBCYTZBHTXIX-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method includes the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride, followed by chlorination to introduce the chloro substituent . The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazole ring may interact with enzyme active sites, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2-fluoroethanone: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trichloroethanone: Contains three chlorine atoms instead of fluorine.

Uniqueness

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its analogs.

Properties

IUPAC Name

1-[4-chloro-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXBCYTZBHTXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145542
Record name Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125828-32-1
Record name Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125828-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chloro-2-(5-methyl-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

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